methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate dihydrochloride
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Description
Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of methyl piperidine-4-carboxylate is C7H13NO2 . The structure can be represented by the SMILES notation: COC(=O)C1CCNCC1 .Chemical Reactions Analysis
Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . This reaction is part of the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical and Chemical Properties Analysis
Methyl piperidine-4-carboxylate is a colorless to yellow liquid with a density of 1.06 g/mL . It has a boiling point of 85°C to 90°C and a flash point of 89°C (192°F) . It is slightly soluble in water . The molecular weight is 143.18 g/mol .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate dihydrochloride involves the reaction of piperidine with methyl 4-chloro-4-oxobutanoate to form methyl 4-chloro-4-oxobutylpiperidine-1-carboxylate, which is then reacted with piperidine-4-carboxaldehyde to form methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate. The final step involves the reaction of the product with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Methyl 4-chloro-4-oxobutanoate", "Piperidine-4-carboxaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with methyl 4-chloro-4-oxobutanoate in the presence of a base such as sodium hydroxide to form methyl 4-chloro-4-oxobutylpiperidine-1-carboxylate.", "Step 2: Methyl 4-chloro-4-oxobutylpiperidine-1-carboxylate is then reacted with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate.", "Step 3: The final step involves the reaction of the product with hydrochloric acid to form the dihydrochloride salt of methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate." ] } | |
CAS No. |
2680537-07-7 |
Molecular Formula |
C13H26Cl2N2O2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
methyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H24N2O2.2ClH/c1-17-13(16)12-4-8-15(9-5-12)10-11-2-6-14-7-3-11;;/h11-12,14H,2-10H2,1H3;2*1H |
InChI Key |
BTQSOTUQSIZSFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2CCNCC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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